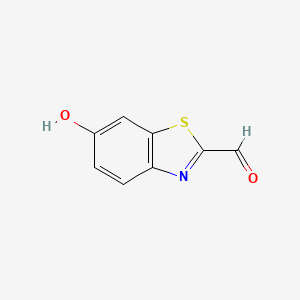

![molecular formula C8H5NOS B1406192 Benzo[d]isothiazole-5-carbaldehyde CAS No. 1187243-11-3](/img/structure/B1406192.png)

Benzo[d]isothiazole-5-carbaldehyde

Descripción general

Descripción

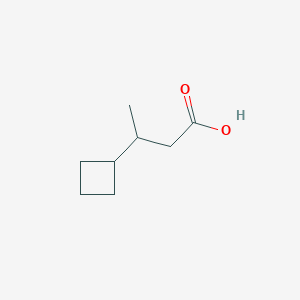

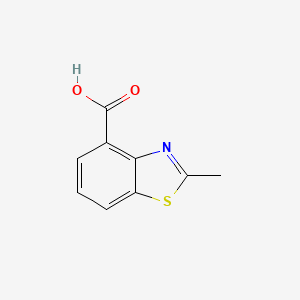

Benzo[d]isothiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H5NOS and a molecular weight of 163.2 g/mol. It appears as a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of benzo[d]isothiazoles has seen significant advancements between 2010 and October 2023 . The most commonly used strategy for preparing benzo[d]isothiazoles employs nitrogen and sulfur pre-functionalized phenyl rings as building blocks . An alternative pathway for the isothiazole ring synthesis uses only a nitrogen-preloaded substrate . A visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides has been realized efficiently under metal- and photocatalyst-free conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[d]isothiazole core with a carbaldehyde functional group. The benzo[d]isothiazole core contains two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .Chemical Reactions Analysis

The chemical reactions involving this compound are typically catalyzed by light and involve the cyclization of 2-haloaryl isothiocyanates and isocyanides . The reaction mechanism was explored by several preliminary experiments involving reactive intermediate, free radical inhibitors, and corresponding photoelectric spectra .Physical And Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals . It has a molecular weight of 163.2 g/mol.Aplicaciones Científicas De Investigación

Formation and Isolation in Chemical Reactions

Benzo[d]isothiazole-5-carbaldehyde has been studied for its role in the formation and isolation of benzisothiazole rings in chemical reactions. For instance, the reaction of certain ligands with hydroxylamine hydrochloride in the presence of potassium acetate resulted in the formation of compounds containing a benzo[d]isothiazole ring, as demonstrated by single-crystal X-ray diffraction studies. This indicates its potential use in synthesizing complex chemical structures (Fierro et al., 2006).

Spectroscopic Properties and DFT Studies

Benzo[d]isothiazole derivatives have been characterized by their spectroscopic properties and density functional theory (DFT) calculations. These studies are crucial for understanding the electronic structure and chemical properties of these compounds, which can be applied in various scientific and technological fields (Chen, 2016).

Synthesis of Carbonyl Compounds

This compound has been used in the synthesis of aldehydes or ketones from amines via transaminations. This method is noted for its wide applications and high yields, demonstrating the compound's versatility in organic synthesis (Calō et al., 1972).

Potential Non-Linear Optical Applications

Research has explored the synthesis of novel benzo[d]isothiazole derivatives for potential non-linear optical applications. This involves the modification of these compounds at specific positions to create molecules with desired electronic properties, which can be used in advanced optical technologies (Hrobárik et al., 2004).

Synthesis and Biological Evaluation

Benzo[d]isothiazole derivatives have been synthesized and evaluated for their potential biological activities. While some studies have found that certain derivatives do not exhibit antiviral or antimicrobial activity, their marked cytotoxicity against human lymphocytes and inhibitory effects on leukemia cell lines highlight their potential in medical research and drug development (Vicini et al., 2003).

Molecular Rearrangements

The compound's behavior in molecular rearrangements has been studied, revealing insights into the equilibrium positions and structural isomerization under certain conditions. This knowledge is important for designing chemical reactions and understanding the behavior of similar compounds under different conditions (L'abbé et al., 1990).

Ionic Liquid Promoted Reactions

Ionic liquid-promoted reactions involving benzo[d]isothiazole derivatives have been disclosed, providing an environmentally friendly and efficient method for synthesizing complex organic molecules. This approach is significant for green chemistry and sustainable practices in chemical synthesis (Li et al., 2015).

Mecanismo De Acción

Target of Action

Benzo[d]isothiazole derivatives have been found to inhibit multiple biological targets and pathways . They are known to inhibit the activity of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . They have also been reported as highly potent and selective positive allosteric modulators (PAM) for the metabotropic glutamate receptor 4 (mGlu4) . These mGlu4 PAMs show promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

It is known that benzo[d]isothiazole derivatives interact with their targets, leading to changes in the function of these targets . For instance, they can inhibit the activity of SGLT2, reducing glucose reabsorption in the kidneys and leading to a decrease in blood glucose levels .

Biochemical Pathways

Benzo[d]isothiazole derivatives affect various biochemical pathways. For instance, they can inhibit the activity of SGLT2, affecting the glucose reabsorption pathway in the kidneys . They can also act as PAMs for mGlu4, affecting glutamate signaling pathways in the brain .

Pharmacokinetics

It is known that benzo[d]isothiazole derivatives generally have high gi absorption and are bbb permeant . . These properties suggest that Benzo[d]isothiazole-5-carbaldehyde could have good bioavailability.

Result of Action

The result of the action of this compound is likely to depend on its specific targets. For instance, if it inhibits SGLT2, it could lead to a decrease in blood glucose levels . If it acts as a PAM for mGlu4, it could enhance glutamate signaling and potentially have neuroprotective effects .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, factors that affect the stability of the compound, such as temperature and pH, could influence its action . Additionally, factors that affect the expression or activity of its targets could also influence its efficacy .

Direcciones Futuras

The future directions for Benzo[d]isothiazole-5-carbaldehyde could involve further exploration of its applications in various fields such as medicinal chemistry and catalysis . The development of novel synthetic methodologies could contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles .

Propiedades

IUPAC Name |

1,2-benzothiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRIHFYJENTDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

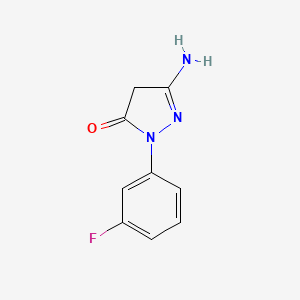

![7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine](/img/structure/B1406118.png)